molecular formula C16H20FN B012902 4-(TRANS-4-PROPYLCYCLOHEXYL)-2-FLUOROBENZONITRILE CAS No. 106021-42-5

4-(TRANS-4-PROPYLCYCLOHEXYL)-2-FLUOROBENZONITRILE

Cat. No.: B012902
CAS No.: 106021-42-5
M. Wt: 245.33 g/mol
InChI Key: MEIZMSPIBFTTTE-UHFFFAOYSA-N
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Description

2-Fluoro-4-(4-propylcyclohexyl)benzonitrile is an organic compound with the molecular formula C16H20FN It is characterized by a benzene ring substituted with a fluoro group and a propylcyclohexyl group, along with a nitrile functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-4-(4-propylcyclohexyl)benzonitrile typically involves the reaction of 2-fluorobenzonitrile with 4-propylcyclohexyl bromide under basic conditions. The reaction is usually carried out in the presence of a strong base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of 2-Fluoro-4-(4-propylcyclohexyl)benzonitrile follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-(4-propylcyclohexyl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted benzonitriles depending on the nucleophile used.

Scientific Research Applications

2-Fluoro-4-(4-propylcyclohexyl)benzonitrile has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Fluoro-4-(4-propylcyclohexyl)benzonitrile involves its interaction with specific molecular targets. The fluoro group and nitrile functional group can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. The propylcyclohexyl group provides steric hindrance and hydrophobic interactions, affecting the compound’s overall behavior in different environments.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Propylcyclohexyl)benzonitrile: Similar structure but lacks the fluoro group.

    2-Fluorobenzonitrile: Similar structure but lacks the propylcyclohexyl group.

Uniqueness

2-Fluoro-4-(4-propylcyclohexyl)benzonitrile is unique due to the presence of both the fluoro group and the propylcyclohexyl group on the benzene ring. This combination of substituents imparts distinct chemical and physical properties to the compound, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

2-fluoro-4-(4-propylcyclohexyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20FN/c1-2-3-12-4-6-13(7-5-12)14-8-9-15(11-18)16(17)10-14/h8-10,12-13H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEIZMSPIBFTTTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CCC(CC1)C2=CC(=C(C=C2)C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30343513
Record name 2-Fluoro-4-(4-propylcyclohexyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30343513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106021-42-5
Record name 2-Fluoro-4-(4-propylcyclohexyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30343513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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